N-phenyl-6-piperidin-1-ylpyridazin-3-amine
Description
N-phenyl-6-piperidin-1-ylpyridazin-3-amine is a heterocyclic compound that features a piperidine ring fused to a pyridazine ring, with a phenyl group attached to the nitrogen atom
Properties
IUPAC Name |
N-phenyl-6-piperidin-1-ylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-3-7-13(8-4-1)16-14-9-10-15(18-17-14)19-11-5-2-6-12-19/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAMEUYBBPGPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-6-piperidin-1-ylpyridazin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization and deprotection steps . Another approach involves the use of phenylsilane to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions, which allow for efficient and scalable synthesis. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce various enantioenriched piperidines in good yields .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-6-piperidin-1-ylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) compounds, reducing agents such as phenylsilane, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-phenyl-6-piperidin-1-ylpyridazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-phenyl-6-piperidin-1-ylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Pyridazine Derivatives: Pyridazine and pyridazinone derivatives, such as Zardaverine and Emorfazone, have similar structures and pharmacological properties.
Uniqueness
N-phenyl-6-piperidin-1-ylp
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